3-(5-Methyl-2-furyl)-1H-pyrazole-5-carboxylic acid hydrate
Overview
Description
3-(5-Methyl-2-furyl)-1H-pyrazole-5-carboxylic acid hydrate is an organic compound that belongs to the class of heteroaromatic compounds. These compounds contain an aromatic ring where a carbon atom is linked to a heteroatom. This particular compound is known for its unique structure, which includes a furan ring and a pyrazole ring, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Methyl-2-furyl)-1H-pyrazole-5-carboxylic acid hydrate typically involves the reaction of 5-methyl-2-furancarboxaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized under acidic conditions to yield the pyrazole derivative. The final step involves the hydration of the carboxylic acid group to obtain the hydrate form.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques such as recrystallization and chromatography can further improve the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(5-Methyl-2-furyl)-1H-pyrazole-5-carboxylic acid hydrate undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form corresponding furanones.
Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.
Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Electrophilic and nucleophilic reagents can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Formation of furanones and other oxidized derivatives.
Reduction: Formation of alcohols and other reduced derivatives.
Substitution: Formation of various substituted pyrazole derivatives.
Scientific Research Applications
3-(5-Methyl-2-furyl)-1H-pyrazole-5-carboxylic acid hydrate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(5-Methyl-2-furyl)-1H-pyrazole-5-carboxylic acid hydrate involves its interaction with various molecular targets and pathways. The furan and pyrazole rings can interact with enzymes and receptors, modulating their activity. This compound may also influence cellular signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
3-(5-Methyl-2-furanyl)butanal: Another heteroaromatic compound with a furan ring.
5-Hydroxy-2(5H)-furanone: A compound with similar reactivity and applications.
Uniqueness
3-(5-Methyl-2-furyl)-1H-pyrazole-5-carboxylic acid hydrate is unique due to its combination of a furan ring and a pyrazole ring, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
5-(5-methylfuran-2-yl)-1H-pyrazole-3-carboxylic acid;hydrate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O3.H2O/c1-5-2-3-8(14-5)6-4-7(9(12)13)11-10-6;/h2-4H,1H3,(H,10,11)(H,12,13);1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRLJUINDAJWRSM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C2=CC(=NN2)C(=O)O.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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